molecular formula C6H14ClNO2 B3039270 Methyl 2-aminopentanoate hydrochloride CAS No. 10047-10-6

Methyl 2-aminopentanoate hydrochloride

Cat. No. B3039270
CAS RN: 10047-10-6
M. Wt: 167.63 g/mol
InChI Key: IODNYRVZHKRFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-aminopentanoate hydrochloride” is a chemical compound with the CAS Number: 10047-10-6 . It has a molecular weight of 167.64 and its linear formula is C6H14ClNO2 . The IUPAC name for this compound is methyl ®-2-aminopentanoate hydrochloride .


Molecular Structure Analysis

The molecular structure of “Methyl 2-aminopentanoate hydrochloride” can be represented by the linear formula C6H14ClNO2 . The InChI code for this compound is 1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

“Methyl 2-aminopentanoate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Research

Methyl 2-aminopentanoate hydrochloride derivatives have been investigated for their potential as anticancer drugs. For example, amino acetate functionalized Schiff base organotin(IV) complexes, which include derivatives of methyl 2-aminopentanoate hydrochloride, have shown cytotoxicity against various human tumor cell lines. These complexes exhibit more cytotoxicity than several standard anticancer drugs like doxorubicin and cisplatin (Basu Baul et al., 2009).

Synthesis of Amino Acids

Research has demonstrated the use of methyl 2-aminopentanoate hydrochloride in the synthesis of specific amino acids, which are key constituents in various biological compounds. The L-forms of certain amino acids derived from methyl 2-aminopentanoate hydrochloride are found in toxins like AM-toxins (Shimohigashi et al., 1976).

Chemical Synthesis and Modification

The compound has been used in chemical synthesis, such as the preparation of 4-oxo-5-aminopentanoic acid hydrochloride, showcasing its utility in creating various chemically significant compounds (Zav’yalov et al., 1987).

Microbial Fermentation

In microbiology, methyl 2-aminopentanoate hydrochloride is identified in the metabolic pathways of engineered microorganisms for the synthesis of pentanol isomers. These isomers have potential applications as biofuels, demonstrating the compound's role in biotechnological applications (Cann et al., 2009).

Analytical Chemistry

It also finds applications in analytical chemistry, as seen in its use for the selective extraction and separation of iron(III) from solutions, highlighting its role in analytical procedures (Gawali et al., 1974).

Safety and Hazards

The safety information for “Methyl 2-aminopentanoate hydrochloride” indicates that it may be harmful if swallowed or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

methyl 2-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNYRVZHKRFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminopentanoate hydrochloride

CAS RN

10047-10-6
Record name methyl 2-aminopentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminopentanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminopentanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-aminopentanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-aminopentanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-aminopentanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-aminopentanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.